3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one
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Overview
Description
3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with dihydrofuran-2(3H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzylidene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one
- 4-(1-Bromovinyl)dihydro-2(3H)-furanone
- 5-(Chloromethyl)dihydro-2(3H)-furanone
Uniqueness
3-(4-(Dimethylamino)benzylidene)dihydrofuran-2(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific biological activities .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H15NO2/c1-14(2)12-5-3-10(4-6-12)9-11-7-8-16-13(11)15/h3-6,9H,7-8H2,1-2H3/b11-9- |
InChI Key |
GQHNDMLBKQUGIZ-LUAWRHEFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/CCOC2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCOC2=O |
Origin of Product |
United States |
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